4-[Amino(cyano)methyl]benzonitrile
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Overview
Description
4-[Amino(cyano)methyl]benzonitrile is an organic compound with the molecular formula C9H7N3 It is a derivative of benzonitrile, featuring an amino group and a cyano group attached to the benzene ring
Mechanism of Action
Mode of Action
It is known that benzonitrile derivatives can react with amines to afford n-substituted benzamides after hydrolysis . This suggests that 4-[Amino(cyano)methyl]benzonitrile may interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
It has been used as a derivatization reagent in capillary zone electrophoretic analysis of aldoses, ketoses, and uronic acid . This suggests that it may interact with these biochemical pathways.
Result of Action
It has been used as a derivatization reagent in capillary zone electrophoretic analysis of aldoses, ketoses, and uronic acid . This suggests that it may have an impact on these molecules at the molecular and cellular level.
Biochemical Analysis
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Biochemical Properties
4-[Amino(cyano)methyl]benzonitrile is an important intermediate in the preparation of numerous compounds via transformations such as hydrolysis, hydration, reduction, cycloadditions, and nucleophilic additions
Molecular Mechanism
It is known to participate in various chemical transformations, which may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its role as an intermediate in the synthesis of numerous compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Amino(cyano)methyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-aminobenzonitrile with formaldehyde and hydrogen cyanide under basic conditions. This reaction typically requires a catalyst, such as sodium hydroxide, and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-[Amino(cyano)methyl]benzonitrile undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Primary amines derived from the reduction of the cyano group.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
4-[Amino(cyano)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radioprotective agent and its effects on cellular processes.
Medicine: Explored for its hypotensive activity and potential therapeutic applications.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Comparison with Similar Compounds
4-Aminobenzonitrile: Lacks the cyano group attached to the amino group.
4-Cyanoaniline: Similar structure but without the additional cyano group on the benzene ring.
Benzonitrile: The parent compound without any amino or cyano substitutions.
Properties
IUPAC Name |
4-[amino(cyano)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4,9H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNCFEYGENCIMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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